Testosterone propionate

Beschreibung

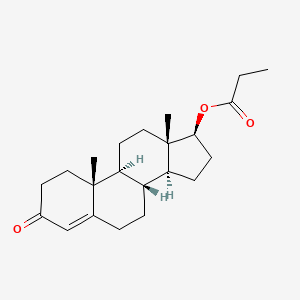

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMMFKSKQVNJMI-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036515 | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-85-2 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone, propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone propionate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-(1-oxopropoxy)-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI93Z9138A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 to 252 °F (NTP, 1992), 118-123 °C | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Historical Perspectives on Testosterone Propionate in Research

Early Discovery and Chemical Synthesis (1930s-1950s)

The quest to understand and harness the power of the male sex hormone culminated in the 1930s with significant breakthroughs in steroid chemistry. Following the isolation of testosterone (B1683101), the scientific community focused on creating synthetic versions that could be used for research and therapeutic purposes. Testosterone in its pure form is rapidly metabolized by the body, limiting its practical applications. This challenge led to the development of esterified forms of the hormone to prolong its action.

Testosterone propionate (B1217596) was one of the first and most influential testosterone esters to be synthesized. Its creation was a pivotal moment in medicinal chemistry. In 1935, the independent synthesis of testosterone was achieved by Adolf Butenandt and Leopold Ruzicka, a feat that earned them a shared Nobel Prize in Chemistry in 1939. scispace.comnih.gov Soon after, the focus shifted to developing more durable and effective delivery methods for the hormone.

The synthesis of testosterone propionate involves attaching a propionate ester to the 17-beta hydroxyl group of the testosterone molecule. This modification increases the hormone's oil solubility, allowing it to be suspended in an oil-based solution for injection. This formulation slows the release of testosterone from the injection site, thereby extending its physiological effects. The initial discovery and synthesis of this compound occurred in 1936, and it was introduced for medical use the following year. wikipedia.org

The pioneering research and development of this compound were largely driven by pharmaceutical companies like Schering in Germany and Ciba in Switzerland. scispace.com These efforts made this compound widely available for both experimental and clinical research by the late 1930s.

Initial Characterization of Anabolic and Androgenic Effects in Experimental Models

With the successful synthesis of this compound, researchers began to investigate its biological effects in various animal models. These early studies were crucial in defining the dual anabolic (tissue-building) and androgenic (masculinizing) properties of testosterone.

A primary model for these investigations was the castrated male rat. The removal of the testes in these animals leads to the regression of androgen-dependent tissues like the seminal vesicles and prostate. The administration of this compound to these rats resulted in a dose-dependent restoration of these organs, providing a clear measure of its androgenic activity. oup.com Another common bioassay involved observing comb growth in immature male chicks, known as capons, in response to androgen administration. oup.com

The anabolic effects of this compound were also extensively studied. Research in animal models, including dogs and rats, demonstrated that the compound promoted nitrogen retention. oup.comwikipedia.orgtaylorandfrancis.com Nitrogen is a fundamental component of protein, and its retention is a key indicator of an anabolic state where the body is building more protein than it is breaking down. swolverine.com This effect was observed in skeletal muscle and other tissues, providing the foundational understanding of testosterone's role in muscle growth. hims.comdiva-portal.org

These early experiments established that the anabolic and androgenic effects of testosterone and its esters were interconnected. While the ideal was to separate these two effects, initial research with this compound demonstrated that they occurred in tandem. The ratio of anabolic to androgenic activity became a critical factor in evaluating new synthetic steroids.

| Experimental Model | Observed Effect | Indication |

| Castrated Male Rat | Restoration of seminal vesicle and prostate gland size | Androgenic Activity |

| Immature Male Chicks | Comb growth | Androgenic Activity |

| Various Animal Models | Increased nitrogen retention | Anabolic Activity |

Evolution of Testosterone Ester Formulations in Research

The development of this compound marked the beginning of a broader effort to create a range of testosterone esters with varying durations of action. The primary goal was to extend the hormone's effects, reducing the need for frequent injections. The length of the fatty acid chain attached to the testosterone molecule was identified as a key factor in determining its half-life.

This compound has a relatively short duration of action, necessitating frequent administration. scispace.com This led researchers in the 1950s to explore longer-chain esters, resulting in the synthesis of testosterone enanthate and testosterone cypionate. endocrine-abstracts.orgnih.govwikipedia.org These longer-chain esters are more fat-soluble and are released more slowly from the injection site, providing a more sustained release of testosterone into the bloodstream. nih.gov

This progression from shorter to longer-acting esters was a significant advancement in hormone therapy, allowing for more convenient and stable treatment regimens. The research into these various esters provided a deeper understanding of how chemical modifications could be used to control the pharmacokinetic profile of steroid hormones.

| Testosterone Ester | Approximate Duration of Action |

| This compound | Short (2-3 days) dovepress.com |

| Testosterone Phenylpropionate | Intermediate |

| Testosterone Isocaproate | Intermediate |

| Testosterone Enanthate | Long (weeks) endocrine-abstracts.orgnih.gov |

| Testosterone Cypionate | Long (weeks) nih.govwikipedia.org |

| Testosterone Undecanoate | Very Long (months) nih.gov |

Early Clinical Research Applications in Endocrinology and Oncology

In the field of oncology, this compound was investigated as a treatment for advanced breast cancer in women. biote.comoup.comoup.com The rationale was that androgens could counteract the effects of estrogens, which were known to fuel the growth of certain breast tumors. oup.com Clinical trials in the late 1940s and early 1950s showed that this compound could induce tumor regression in some patients with metastatic breast cancer, establishing it as an early form of hormone therapy for the disease. oup.comoup.commdpi.com

The anabolic properties of this compound were also explored in clinical settings. Research was conducted to determine if it could be beneficial in treating conditions characterized by protein wasting, such as those resulting from severe illness, major surgery, or burns, by promoting tissue repair and recovery.

The early clinical research on this compound was instrumental in shaping the principles of androgen therapy and laid the foundation for the development of newer hormonal agents.

Molecular and Cellular Mechanisms of Action

Androgen Receptor (AR) Mediated Signaling

The effects of testosterone (B1683101) are predominantly carried out through its binding to and activation of the androgen receptor (AR). drugbank.comnih.gov This receptor is found in the cytoplasm of cells in various tissues, including muscle and bone. patsnap.com

Enzymatic Biotransformation Pathways

Testosterone propionate (B1217596) itself is not the active compound; it must first be chemically altered in the body to exert its effects. guidetopharmacology.org

Hydrolysis to Free TestosteroneTestosterone propionate is administered as a testosterone ester.guidetopharmacology.orgAfter administration, it is subject to the action of esterase enzymes found in the bloodstream and liver.patsnap.comrevolutionhealth.orgThese enzymes catalyze the hydrolysis of the ester bond, cleaving the propionate group from the testosterone molecule.patsnap.comguidetopharmacology.orgThis enzymatic process releases free, active testosterone into circulation, which is then able to bind to androgen receptors and initiate the signaling cascade.drugbank.comguidetopharmacology.orgrevolutionhealth.orgThis conversion is rapid and essential for the compound's biological activity.drugbank.com

Interactive Data Table: Key Steps in Androgen Receptor Signaling

| Step | Location | Key Molecules Involved | Outcome |

| Ligand Binding | Cytoplasm | Testosterone, Dihydrotestosterone (B1667394) (DHT), Androgen Receptor (AR) | Activation of the Androgen Receptor |

| Complex Formation & Translocation | Cytoplasm to Nucleus | Testosterone-AR Complex | Movement of the activated receptor into the nucleus |

| DNA Binding | Nucleus | Testosterone-AR Complex, Androgen Response Elements (AREs) | Receptor complex binds to specific sites on DNA |

| Transcriptional Regulation | Nucleus | Target Genes, RNA Polymerase | Initiation or suppression of gene transcription |

| Protein Synthesis | Cytoplasm (Ribosomes) | mRNA, Ribosomes, Amino Acids | Production of new proteins mediating androgenic effects |

Interactive Data Table: Biotransformation of this compound

| Process | Location | Enzyme Class | Substrate | Product | Significance |

| Hydrolysis | Bloodstream, Liver | Esterases | This compound | Free Testosterone, Propionic Acid | Releases the active hormone from its prodrug form |

5α-Reductase Mediated Conversion to Dihydrotestosterone (DHT)

Testosterone can be irreversibly converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. wikipedia.orgtaylorandfrancis.com This conversion is a critical step in mediating the androgenic effects in specific tissues that are rich in this enzyme, such as the prostate gland, seminal vesicles, skin, and hair follicles. wikipedia.orgpatsnap.com

The mechanism of 5α-reductase involves the use of NADPH as a reducing agent to facilitate a hydride shift onto the double carbon bond of the A-ring of testosterone. wikipedia.org This enzymatic reaction results in the formation of DHT, which binds to the androgen receptor with a significantly higher affinity—approximately two to three times greater—than testosterone. patsnap.comnih.gov This increased affinity and the potent activation of the androgen receptor by DHT amplify the androgenic signal in target tissues. wikipedia.org In the prostate gland, for instance, over 90% of testosterone is converted to DHT, making it the dominant androgen in this tissue. wikipedia.org

The conversion of testosterone to DHT is a crucial physiological process for the development and maintenance of male secondary sexual characteristics. During embryonic development, DHT is essential for the proper differentiation of the male external genitalia, including the penis, scrotum, and prostate. nih.gov Throughout life, it continues to play a role in prostate growth, sebum production, and the growth of facial and body hair. nih.gov

Table 1: Comparison of Testosterone and Dihydrotestosterone (DHT)

| Feature | Testosterone | Dihydrotestosterone (DHT) |

|---|---|---|

| Enzyme Responsible for Synthesis | - | 5α-reductase wikipedia.org |

| Potency | Less potent androgen | More potent androgen patsnap.com |

| Androgen Receptor Affinity | Lower | 2-3 times higher than testosterone nih.gov |

| Primary Tissues of Action | Muscle, bone | Prostate, skin, hair follicles wikipedia.orgpatsnap.com |

| Key Physiological Roles | Anabolism, spermatogenesis | Male external genitalia development, prostate growth nih.gov |

Aromatase Mediated Conversion to Estradiol (B170435)

Testosterone can also be converted to the primary female sex hormone, estradiol, through a process called aromatization. This reaction is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily. researchgate.netwikipedia.org Aromatase is found in various tissues throughout the body, including adipose (fat) tissue, brain, bones, and the gonads. wikipedia.orghghfor-sale.com

The aromatization process involves a series of hydroxylations of the A-ring of the testosterone molecule, ultimately leading to the formation of an aromatic ring, which is characteristic of estrogens. researchgate.net This conversion is a key step in the biosynthesis of estrogens and plays a significant role in maintaining a balance between androgens and estrogens in both men and women. hghfor-sale.com

In males, estradiol is involved in a variety of physiological processes, including the regulation of bone mineral density, modulation of libido, and feedback regulation of testosterone production. patsnap.comhghfor-sale.com The conversion of testosterone to estradiol in the brain is also important for the masculinization of the brain during development and for regulating certain behaviors in adulthood. While testosterone itself has direct effects, its conversion to estradiol is crucial for a subset of its physiological actions.

Metabolism to 17-Keto Steroids

Following its physiological actions, testosterone and its metabolites are inactivated and prepared for excretion. The primary route of testosterone metabolism involves its conversion into 17-keto steroids. drugbank.com This metabolic pathway occurs mainly in the liver, where testosterone is broken down into various metabolites that are less biologically active.

These 17-keto steroids are then conjugated with glucuronic acid or sulfuric acid, which increases their water solubility. drugbank.com This conjugation step is crucial for their subsequent excretion by the kidneys. Approximately 90% of a dose of testosterone is excreted in the urine in the form of these glucuronic and sulfuric acid conjugates. drugbank.com The remaining portion is excreted in the feces, primarily in an unconjugated form. drugbank.com This metabolic and excretory pathway ensures the clearance of testosterone and its byproducts from the body, preventing their accumulation.

Non-Genomic Androgen Actions

In addition to the classical genomic pathway that involves the regulation of gene expression, androgens like testosterone can also elicit rapid cellular responses through non-genomic mechanisms. nih.govannualreviews.org These actions are characterized by their rapid onset, typically occurring within seconds to minutes, a timeframe too short to be explained by gene transcription and protein synthesis. nih.gov Non-genomic effects are often initiated at the cell membrane and involve the activation of intracellular signaling cascades. oup.com

Rapid Activation of Kinase Signaling Cascades

One of the well-documented non-genomic actions of testosterone is the rapid activation of various kinase signaling cascades. These cascades are crucial for transmitting signals from the cell surface to the interior of the cell, leading to a variety of cellular responses. Key kinase pathways activated by testosterone include the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. oup.compnas.org

Research has shown that testosterone can rapidly activate the MAPK cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), in various cell types, including Sertoli cells. pnas.orgnih.govnih.gov This activation can occur within minutes of testosterone exposure and is often mediated by the activation of Src kinase, a non-receptor tyrosine kinase. nih.govoup.com In some instances, a population of androgen receptors located at the plasma membrane is thought to initiate this signaling cascade. nih.govoup.com The activation of the MAPK pathway can, in turn, lead to the phosphorylation and activation of transcription factors, such as the cAMP response element-binding protein (CREB), thereby influencing gene expression indirectly. pnas.orgnih.gov

Furthermore, testosterone has been shown to activate the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. nih.gov This activation can also be initiated by a membrane-associated androgen receptor and can lead to downstream effects such as the activation of endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation. nih.govnih.gov

Table 2: Key Kinase Signaling Cascades Activated by Testosterone

| Signaling Pathway | Key Kinases Involved | Downstream Effects |

|---|---|---|

| MAPK/ERK Pathway | Src, MEK, ERK1/2 | Phosphorylation of transcription factors (e.g., CREB), regulation of cell proliferation and differentiation pnas.orgnih.govnih.gov |

| PI3K/Akt Pathway | PI3K, Akt | Promotion of cell survival, activation of eNOS, regulation of metabolism nih.govnih.gov |

Modulation of Intracellular Calcium Levels

Another important non-genomic effect of testosterone is the rapid modulation of intracellular calcium levels. oup.comoup.com An increase in intracellular calcium is a ubiquitous second messenger that can trigger a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. nih.gov

Studies in various cell types, including cardiac myocytes and skeletal muscle cells, have demonstrated that testosterone can induce a rapid and transient increase in intracellular calcium concentration. oup.comoup.com This effect is typically initiated by the binding of testosterone to a receptor on the plasma membrane, which then activates a G protein-coupled receptor signaling pathway. nih.govoup.com The activation of this pathway leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. oup.comoup.com

This testosterone-induced calcium signaling is independent of the classical intracellular androgen receptor, as it is not blocked by traditional androgen receptor antagonists. oup.comoup.com The rapid and oscillatory nature of these calcium signals can encode information that regulates various cellular functions, including neurite growth and synaptic plasticity in neurons. nih.gov

Interactions with Membrane-Associated Androgen-Binding Proteins

The non-genomic actions of testosterone are initiated by its interaction with androgen-binding proteins located at the cell membrane. oup.com While the classical androgen receptor is primarily located in the cytoplasm and nucleus, a subpopulation of these receptors has been found to be associated with the plasma membrane, often within specialized membrane domains called caveolae. oup.comnih.gov

In addition to the membrane-associated classical androgen receptor, several novel membrane androgen receptors (mARs) have been proposed. oup.com These include G protein-coupled receptors (GPCRs) such as GPRC6A and ZIP9, which are not structurally related to the nuclear androgen receptor. oup.comwikipedia.org These mARs can bind testosterone and other androgens and rapidly initiate intracellular signaling cascades. oup.comwikipedia.org

The interaction of testosterone with these membrane-associated binding proteins can lead to the activation of G proteins, which in turn modulate the activity of downstream effector enzymes like phospholipase C and adenylyl cyclase. nih.govoup.com This leads to the generation of second messengers such as IP3 and cyclic AMP (cAMP), which then propagate the signal within the cell, resulting in the rapid physiological responses characteristic of non-genomic androgen action. oup.com

Gene Expression and Transcriptomic Analyses

Regulation of Gene Expression Profiles

The administration of testosterone (B1683101) propionate (B1217596) leads to profound alterations in gene expression profiles. These changes are highly tissue-specific and play a crucial role in mediating the diverse biological actions of androgens. By binding to the androgen receptor, a ligand-activated transcription factor, testosterone modulates the transcriptional activity of target genes, thereby affecting cellular proliferation and differentiation.

Testosterone propionate induces distinct patterns of gene expression in various tissues, reflecting the tissue-specific roles of androgens.

Liver: In the liver of hypothyroid-orchiectomized rats, this compound was found to influence the gene expression profiling regulated by pulsed growth hormone (GH). Studies in lizards have also shown that testosterone treatment can masculinize the liver transcriptome, particularly affecting growth-regulatory genes like growth hormone receptor (GHR), insulin-like growth factors (IGF1, IGF2), and their associated receptors and binding proteins.

Skeletal Muscle: In human immunodeficiency virus (HIV)-infected men experiencing weight loss, testosterone treatment led to the up-regulation of genes involved in myogenesis, muscle protein synthesis, and metabolic pathways. In females, testosterone levels have been significantly associated with gene expression in skeletal muscle, with specific transcripts like NUPR1L, PTPRD, and PSPHP1 being affected.

Brain: In embryonic neural stem cells, this compound has a significant global effect on gene expression. Furthermore, studies have identified differential gene expression in brain tissues of males in response to testosterone, particularly in the anterior cingulate cortex, putamen basal ganglia, and cerebellum.

Bone Marrow: Research on human bone marrow-derived mesenchymal stem cells indicated that this compound treatment led to a significant increase in the expression of HLA-DR.

This compound plays a critical role in establishing and maintaining sexually dimorphic patterns of gene expression, which are fundamental to the development of sex-specific phenotypes.

In a mouse model using embryonic neural stem cells (eNSCs), treatment with this compound revealed significant sex-specific changes in gene expression. RNA-sequencing identified 103 transcripts that were differentially expressed between XX and XY eNSCs at baseline. Following this compound exposure, 2,854 genes were differentially expressed in XX eNSCs, while 792 transcripts were differentially expressed in XY eNSCs, highlighting a sex-dependent response to the hormone.

Similarly, prenatal exposure to this compound in mice was shown to affect sexually dimorphic gene expression in the neonatal cortex and hippocampus. While it did not alter the expression of several X- and Y-linked genes, it did significantly increase the expression of the autosomal gene Dhcr24 in both males and females. Studies in songbirds have also shown that testosterone treatment alters the expression of different sets of genes in the brains of males and females, which may underlie sexually dimorphic behaviors. The emergence of sex-biased gene expression during development in some species is heavily influenced by maturational increases in circulating testosterone, which disproportionately affects age-biased gene expression in males.

Table 1: Effect of this compound on Sexually Dimorphic Gene Expression in Mouse Embryonic Neural Stem Cells

| Genetic Background | Number of Differentially Expressed Genes (Post-TP Treatment) |

|---|---|

| XX (Female) | 2,854 |

| XY (Male) | 792 |

Data sourced from studies on mouse embryonic neural stem cells.

This compound interacts with the growth hormone (GH) signaling pathway, modulating the expression of GH-regulated genes. This interaction is crucial for processes such as growth and metabolism.

In a study involving hypothyroid-orchiectomized rats, this compound was shown to influence the gene expression profile regulated by pulsed GH in the liver. The presence of testosterone altered the number of up- and down-regulated genes in response to GH treatment. This suggests that testosterone can program the liver to respond differently to GH, thereby affecting the expression of a wide range of genes involved in

Methodologies for Transcriptomic Profiling

The study of gene expression and transcriptomic analyses in response to this compound involves a range of sophisticated molecular biology techniques. These methodologies allow researchers to identify and quantify changes in messenger RNA (mRNA) levels, providing insights into the biological pathways and cellular processes modulated by this androgen. Key techniques employed in this field include DNA microarray analysis, quantitative reverse transcription-polymerase chain reaction (RT-qPCR), Gene Ontology (GO) enrichment analysis, and functional and pathway enrichment analyses.

DNA Microarray Analysis

DNA microarray technology is a high-throughput method used to measure the expression levels of large numbers of genes simultaneously. This technique has been instrumental in identifying genes that are differentially expressed in response to androgens, including this compound.

In a study investigating the influence of this compound on the liver transcriptome of hypothyroid-orchiectomized rats, DNA microarrays were used to identify differentially expressed genes (DEGs). The analysis revealed a significant number of genes whose expression was altered by this compound treatment. Specifically, the study identified 611 DEGs in the liver of rats treated with this compound, indicating a broad impact of the hormone on hepatic gene expression researchgate.net.

Another study focusing on the effects of testosterone on the gene expression profile of human visceral preadipocytes identified 143 differentially expressed genes through microarray analysis. This highlights the role of testosterone in modulating gene expression in adipose tissue nih.gov. Furthermore, research on mouse skeletal muscle identified 91 genes to be negatively regulated and 68 genes to be positively regulated by testosterone, demonstrating the tissue-specific effects of this androgen on gene transcription nih.gov.

Table 1: Representative Differentially Expressed Genes Identified by DNA Microarray Analysis in Response to this compound

| Gene Symbol | Gene Name | Tissue/Cell Type | Regulation | Fold Change (Illustrative) |

|---|---|---|---|---|

| Grb10 | Growth factor receptor-bound protein 10 | Mouse Skeletal Muscle | Down-regulated | -1.8 |

| Glut3 | Glucose transporter 3 | Mouse Skeletal Muscle | Up-regulated | 2.1 |

| SAT2 | System A amino acid transporter 2 | Mouse Skeletal Muscle | Up-regulated | 1.9 |

| Fbxo32 | F-box protein 32 | Mouse Skeletal Muscle | Up-regulated | 1.7 |

| Lpin1 | Lipin 1 | Mouse Skeletal Muscle | Up-regulated | 2.3 |

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR)

Quantitative reverse transcription-polymerase chain reaction (RT-qPCR) is a sensitive and specific technique used to measure the expression level of a particular gene. It is often used to validate the results obtained from DNA microarray studies and to quantify the expression of specific target genes.

In a study investigating the effects of this compound on cytokine gene expression in mice, RT-qPCR was employed to measure the mRNA levels of interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), and interferon-γ (IFN-γ) in the spleen. The results showed that this compound treatment led to a decrease in the mRNA levels of IL-6 compared to the endosulfan-treated group, suggesting a modulatory role of this compound on the immune response researchgate.net.

Another study utilized RT-qPCR to analyze the expression of genes involved in the Nrf2-ARE pathway in the liver of aging rats treated with this compound. The results demonstrated that this compound supplementation increased the mRNA expression of Nrf2, HO-1, and NQO1, indicating an activation of this protective antioxidant pathway researchgate.net.

Table 2: Gene Expression Changes in Response to this compound as Measured by RT-qPCR

| Gene Symbol | Gene Name | Tissue | Experimental Model | Relative Expression Change |

|---|---|---|---|---|

| IL-6 | Interleukin-6 | Spleen | Endosulfan-treated mice | Decreased |

| Nrf2 | Nuclear factor erythroid 2-related factor 2 | Liver | Aging rats | Increased |

| HO-1 | Heme oxygenase-1 | Liver | Aging rats | Increased |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Liver | Aging rats | Increased |

| STAT5b | Signal transducer and activator of transcription 5b | Liver | Aging rats | Increased |

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is a bioinformatic method used to identify the biological processes, molecular functions, and cellular components that are over-represented in a list of differentially expressed genes. This analysis provides a systematic way to interpret the biological significance of large sets of genes.

A study on the transcriptomic effects of this compound in the rat liver utilized GO analysis to functionally classify the differentially expressed genes. The analysis revealed that this compound treatment influenced biological processes such as lipid and glucose metabolism. Specifically, GO terms related to "lipid metabolic process," "steroid metabolic process," and "glucose metabolic process" were found to be significantly enriched among the genes regulated by this compound researchgate.net.

The GO term "response to testosterone" (GO:0033574) is defined as any process that results in a change in the state or activity of a cell or organism as a result of a testosterone stimulus. This can include changes in gene expression, enzyme production, movement, or secretion nih.govnih.gov.

Table 3: Enriched Gene Ontology (GO) Terms in Genes Regulated by this compound

| GO Term ID | GO Term Name | GO Domain | Associated Genes (Examples) |

|---|---|---|---|

| GO:0006629 | Lipid metabolic process | Biological Process | Lpin1, Scd1, Fasn |

| GO:0008202 | Steroid metabolic process | Biological Process | Hsd17b2, Cyp7a1 |

| GO:0006006 | Glucose metabolic process | Biological Process | Gck, Pck1 |

| GO:0042445 | Hormone metabolic process | Biological Process | Sult2a1, Ugt2b15 |

| GO:0006869 | Lipid transport | Biological Process | Apoa4, Apoc3 |

Functional and Pathway Enrichment Analyses

Functional and pathway enrichment analyses, often utilizing databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), help to identify the specific signaling pathways and metabolic pathways that are affected by the differentially expressed genes.

In the study of this compound's effects on the rat liver, KEGG pathway analysis was performed on the differentially expressed genes. The analysis revealed that this compound significantly influenced pathways related to steroid and lipid metabolism. For instance, the "Steroid hormone biosynthesis" and "Fatty acid metabolism" pathways were among those identified as being modulated by this compound treatment researchgate.net.

Furthermore, this compound has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which plays a crucial role in cellular defense against oxidative stress researchgate.net. This was evidenced by the upregulation of Nrf2 and its target genes, HO-1 and NQO1. The KEGG database also lists this compound as an androgen receptor agonist involved in pathways such as "Oocyte meiosis" nih.gov.

Table 4: KEGG Pathways Modulated by this compound

| KEGG Pathway ID | KEGG Pathway Name | Associated Genes (Examples) |

|---|---|---|

| hsa00140 | Steroid hormone biosynthesis | HSD17B2, CYP7A1 |

| hsa01212 | Fatty acid metabolism | ACSL1, FASN |

| hsa04913 | Ovarian steroidogenesis | CYP11A1, HSD3B1 |

| - | Nrf2-ARE pathway | Nrf2, HO-1, NQO1 |

| hsa04114 | Oocyte meiosis | - |

Endocrine and Reproductive System Research

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

The administration of exogenous testosterone (B1683101) propionate (B1217596) significantly influences the delicate balance of the Hypothalamic-Pituitary-Gonadal (HPG) axis. This axis is a tightly regulated hormonal feedback loop involving the hypothalamus, the pituitary gland, and the gonads, which is crucial for maintaining reproductive function. sdiarticle5.com When an external androgen like testosterone propionate is introduced, the body's natural hormonal signaling is disrupted. nih.gov

This compound exerts a negative feedback effect on the hypothalamus and pituitary gland. nih.gov Elevated levels of testosterone in the bloodstream signal the hypothalamus to reduce its release of Gonadotropin-Releasing Hormone (GnRH). hims.com GnRH is the primary signaling hormone that stimulates the anterior pituitary gland to secrete two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). sdiarticle5.com

Consequently, the administration of this compound leads to a marked suppression of both LH and FSH secretion from the pituitary. sdiarticle5.comsdiarticle5.com Research in male Wistar rats demonstrated that as the administration of this compound continued, the serum levels of FSH and LH significantly decreased compared to control groups. sdiarticle5.comjournalajrimps.com This suppression is a direct consequence of the negative feedback mechanism, where the endocrine system attempts to restore homeostasis in response to the perceived excess of androgens. nih.gov

The suppression of LH has a direct and profound impact on the testes' ability to produce testosterone. LH is the principal hormone that stimulates the Leydig cells within the testes to synthesize and secrete endogenous testosterone. sdiarticle5.comfrontiersin.org By inhibiting LH release, this compound effectively curtails the primary signal for natural testosterone production. nih.gov This leads to a decrease in intratesticular testosterone levels, which are essential for normal testicular function, even as circulating levels of testosterone are artificially elevated by the exogenous administration. nih.gov The reduction in the testes' own testosterone output is a key factor in the subsequent impairment of spermatogenesis. amegroups.org

Table 1: Effect of this compound on Hormonal Profile in Male Wistar Rats Data adapted from a study on the impact of this compound on endocrine profiles. sdiarticle5.com

| Group | Treatment | Serum Testosterone (ng/ml) | Serum FSH (ng/ml) | Serum LH (ng/ml) |

| Control | Normal Feed and Water | 3.67 ± 0.81 | 1.83 ± 0.41 | 1.12 ± 0.25 |

| Test Group | 9mg/kg TP for 22 days | Elevated | Decreased | Decreased |

Spermatogenesis and Male Fertility Studies

Spermatogenesis is a complex process that includes the crucial final stage of spermiogenesis, where spermatids mature into spermatozoa. cambridge.org A key event in this maturation is the dramatic compaction of sperm nuclear DNA. This process involves the sequential replacement of nuclear proteins. Initially, histones are replaced by transition proteins, such as Transition Protein 1 (TNP1) and Transition Protein 2 (TNP2). jrhm.org Subsequently, these transition proteins are replaced by protamines, which are responsible for the highly condensed and stable state of the sperm chromatin. jrhm.org

This entire process is androgen-dependent and requires high levels of intratesticular testosterone. cambridge.org The administration of exogenous this compound suppresses LH and FSH, leading to reduced intratesticular testosterone and disruption of the hormonal support for Sertoli cells. nih.gov This hormonal imbalance impairs the entire process of spermiogenesis, including the critical histone-to-protamine transition, thereby affecting proper sperm maturation and the integrity of DNA compaction. researchgate.net While direct studies on this compound's specific effect on Transition Protein 2 are limited, its disruption of the necessary androgenic environment fundamentally compromises the molecular events of sperm chromatin remodeling.

Research has consistently shown that the administration of this compound has a detrimental effect on key semen quality parameters. In studies conducted on male Wistar rats, groups treated with this compound exhibited a significant decline in total sperm count and sperm motility when compared to control groups. sdiarticle5.comjournalajrimps.com

One study documented that sperm motility in the control group was 85.00±13.23%, whereas in the group receiving the highest amount of this compound for the longest duration, motility dropped to 24.67±24.03%. sdiarticle5.com Similarly, the percentage of active sperm cells decreased from 73.33±11.55% in the control group to just 4.67±4.16% in the test group. sdiarticle5.com This impairment of sperm function is a direct result of the suppression of gonadotropins and the subsequent disruption of spermatogenesis. sdiarticle5.com Studies in domestic turkeys also found that this compound administration led to reduced semen volume and sperm number. nih.gov

Table 2: Effect of this compound on Semen Quality in Male Wistar Rats Data derived from research investigating the impact of this compound on semen parameters. sdiarticle5.com

| Parameter | Control Group | Test Group (Highest TP Exposure) |

| Sperm Motility (%) | 85.00 ± 13.23 | 24.67 ± 24.03 |

| Active Sperm Cells (%) | 73.33 ± 11.55 | 4.67 ± 4.16 |

| Total Sperm Count | Significantly Higher | Significantly Lower |

Microscopic examination of testicular tissue following the administration of this compound reveals significant structural changes. Studies have reported varied degrees of histological distortions in the testes of treated subjects compared to the normal histological features seen in control groups. sdiarticle5.comjournalajrimps.com

In research on domestic turkeys, this compound caused testicular regression, characterized by interstitial thickening and lipid accumulation in Leydig and germinal cells. nih.gov Similarly, studies in rats have shown that the seminiferous tubules, the site of sperm production, can exhibit degenerative changes and atrophy. nih.gov These histological alterations are the physical manifestation of the hormonal suppression and the resulting shutdown of normal spermatogenesis.

Ovarian Function and Female Reproductive Models

This compound is a synthetic androgen that has been extensively used in endocrine and reproductive system research to create animal models that mimic human reproductive disorders. Its administration allows for the investigation of the pathophysiological mechanisms underlying conditions characterized by androgen excess.

Induction of Polycystic Ovary Syndrome (PCOS) Phenotypes

The administration of this compound is a well-established method for inducing phenotypes that resemble Polycystic Ovary Syndrome (PCOS) in various animal models, including mice, rats, sheep, and rhesus monkeys. nih.govtandfonline.comd-nb.info PCOS is an endocrine disorder often characterized by hyperandrogenism and anovulation. nih.govd-nb.info By exposing female animals to excess androgens like this compound during critical developmental periods, researchers can replicate key features of this condition.

Prenatal or neonatal exposure to this compound can lead to lasting reproductive and metabolic abnormalities. tandfonline.comkoreamed.orgkoreamed.org For instance, postnatal injection of female mice with this compound can induce infertility, disrupt the ovulatory cycle, and lead to abnormal ovarian pathology, including the presence of polycystic ovarian follicles. slarc.org.cn Similarly, treating newborn female rats with a single dose of this compound results in the development of PCOS characteristics. d-nb.info These animal models are crucial tools for studying the origins and progression of PCOS, as excess androgens during early development are thought to be a potential cause of the syndrome in adulthood. nih.gov

The table below summarizes various animal models where this compound is used to induce PCOS-like characteristics.

| Animal Model | Timing of Administration | Observed Phenotypes |

| Mice | Postnatal (5-days-old) | Infertility, constant vaginal epithelial cell keratinization, higher serum testosterone, polycystic ovarian follicles. slarc.org.cn |

| Rats | Newborn | Blocked ovulation, development of follicular cysts, absence of corpora lutea. nih.govd-nb.info |

| Sheep | Prenatal (gestation days 30-90) | Disrupted folliculogenesis, elevated LH pulse frequency, ovarian hyperandrogenism, metabolic abnormalities. tandfonline.comkoreamed.org |

| Rhesus Monkeys | Prenatal or early postnatal | Oligomenorrhea, hyperandrogenism, cystic ovarian morphology, elevated LH secretion, delayed puberty. tandfonline.comkoreamed.orgkoreamed.org |

Development of Ovarian Follicular Cysts and Ovulation Blocking

A primary consequence of this compound administration in female animal models is the disruption of normal follicular development, leading to the formation of ovarian follicular cysts and the cessation of ovulation. nih.govd-nb.info Histological analysis of ovaries from rats treated with this compound at birth reveals the presence of follicular cysts and a notable absence of corpora lutea, which are remnants of ovulation. nih.govd-nb.info This indicates a complete blockage of the ovulatory process.

The development of these cysts is a direct result of the hyperandrogenic environment created by the exogenous testosterone. This excess androgen disrupts the delicate hormonal balance required for a follicle to mature and release an egg. nih.govkoreamed.org Instead of progressing to ovulation, the follicles become arrested in their development, leading to the cystic morphology characteristic of the induced PCOS phenotype. nih.govtandfonline.com This anovulatory state is a hallmark of the condition being modeled. nih.gov Studies have shown that this ovulation blockade is persistent and not easily reversed. nih.govd-nb.info

Influence on Hypothalamus-Hypophysis-Ovary Axis

This compound exerts its profound effects on ovarian function primarily by disrupting the Hypothalamus-Hypophysis-Ovary (HHO) axis, also known as the Hypothalamic-Pituitary-Gonadal (HPG) axis. nih.govnih.govwikipedia.org This axis is the central regulatory system for reproduction, operating through a series of hormonal feedback loops. nih.govwikipedia.org

The hypothalamus secretes Gonadotropin-releasing hormone (GnRH), which signals the pituitary gland (hypophysis) to release Luteinizing hormone (LH) and Follicle-stimulating hormone (FSH). nih.govwikipedia.orgteachmephysiology.com These gonadotropins, in turn, act on the ovaries to stimulate follicle growth and ovulation. wikipedia.orgteachmephysiology.com

Exogenous administration of this compound introduces a powerful negative feedback signal on this axis. nih.gov The elevated androgen levels inhibit the production and pulsatile release of GnRH from the hypothalamus. koreamed.orgnih.gov This suppression of GnRH leads to a subsequent decrease in the secretion of LH and FSH from the pituitary. nih.govnih.gov Without adequate FSH and LH stimulation, the ovarian follicles fail to mature properly, and the LH surge required to trigger ovulation does not occur, resulting in anovulation. nih.govnih.gov This disruption of the HHO axis is the fundamental mechanism by which this compound induces anovulatory, cystic ovarian conditions in research models. nih.govkoreamed.org

Androgen-Binding Protein Interactions

The biological activity of this compound is influenced by its interactions with various binding proteins in the body. These proteins regulate the transport and availability of the hormone to target tissues.

Binding to Sex Hormone-Binding Globulin (SHBG)

In the bloodstream, testosterone circulates bound to proteins, primarily Sex Hormone-Binding Globulin (SHBG) and, to a lesser extent, albumin. wikipedia.orgwikipedia.org SHBG is a glycoprotein (B1211001) that binds tightly to androgens and estrogens. wikipedia.org This binding is significant because only the small fraction of testosterone that is unbound, or "free," is considered biologically active and capable of entering cells to activate androgen receptors. wikipedia.orgwikipedia.org Therefore, the levels of SHBG in the plasma can significantly modulate the impact of testosterone. wikipedia.org Conditions that lower SHBG levels, such as insulin (B600854) resistance, can lead to an increase in free testosterone, which is a characteristic often associated with PCOS. wikipedia.orgrupahealth.com The Testosterone/SHBG ratio is often used as an indicator of the amount of bioavailable testosterone. rupahealth.com

Effects on Testicular and Epididymal Androgen Binding Activity

Within the male reproductive tract, a specific Androgen-Binding Protein (ABP) is produced by Sertoli cells in the testes. wikipedia.org ABP is thought to be identical to SHBG but is located within the seminiferous tubules, where it helps to maintain the high local concentration of androgens necessary for spermatogenesis. wikipedia.org

Research in hypophysectomized rats has explored the effect of this compound on the concentration of androgen binding activity in the testis and epididymis. nih.gov Studies on immature rats treated with this compound have shown a biphasic effect on the level of ABP in the epididymis. oup.com Lower doses of this compound (10–100 µ g/day ) led to a dose-dependent reduction in epididymal ABP levels. oup.com However, as the dose increased (0.2 to 1 mg/day), the reduction in ABP levels became less pronounced. oup.com At very high doses (5 mg or 10mg/day), the ABP level was not significantly different from that of non-treated control rats. oup.com

Advanced Analytical and Spectroscopic Research

Chromatographic Methodologies

Chromatographic techniques are central to the separation and quantification of testosterone (B1683101) propionate (B1217596) from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most powerful and widely used methods.

Reverse-phase HPLC is a common and effective method for the analysis of testosterone propionate. The separation is typically achieved on C8 or C18 columns, and detection is often performed using ultraviolet (UV) spectrophotometry, with a maximum absorbance wavelength for this compound around 240-245 nm. nih.govresearchgate.netbiotech-asia.org

A study detailing an HPLC method for this compound in oil-based injectables utilized a bonded-silica Luna CN column with a mobile phase of 57% water and 43% acetonitrile. nih.gov Another method for the analysis of testosterone undecanoate, a similar ester, employed a C18 column with 100% methanol (B129727) as the mobile phase. longdom.orgresearchgate.net

When higher specificity and sensitivity are required, HPLC is coupled with mass spectrometry (HPLC-MS). This technique provides molecular weight and structural information, allowing for unequivocal identification. In the analysis of testosterone esters in blood, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used. This method involves liquid-liquid extraction and the preparation of oxime derivatives prior to analysis. nih.gov For the determination of testosterone esters in serum, a C18 column with a mobile phase of methanol and ammonium (B1175870) acetate (B1210297) buffer has been shown to provide high sensitivity. diva-portal.org

Table 1: Examples of HPLC Methods for this compound Analysis

| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Bonded-silica Luna CN (250 mm x 4.6 mm, 5 µm) | 57% Water : 43% Acetonitrile (v/v) | UV at 245 nm | Oil-based injectables | nih.gov |

| HPLC-MS/MS | C18 | Methanol and Ammonium Acetate Buffer (5 mM, pH 5) | Mass Spectrometry | Serum | diva-portal.org |

| HPLC-UV | C18 (4.6 mm x 250 mm, 5 µm) | 100% Methanol | UV at 240 nm | Soft gelatin capsules | longdom.orgresearchgate.net |

| HPLC-MS/MS | - | - | Mass Spectrometry | Blood | nih.gov |

GC-MS is a highly sensitive and specific technique for the analysis of this compound, particularly in biological samples for doping control and pharmacokinetic studies. nih.govnih.gov Due to the low volatility of this compound, derivatization is often necessary to improve its chromatographic behavior. researchgate.net A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the steroid into its more volatile trimethylsilyl (B98337) (TMS) ether derivative. researchgate.net

One validated GC-MS method for the determination of anabolic androgenic steroids in piglet feed samples involved derivatization with MSTFA and separation on a Zebron ZB-5 column. researchgate.net For the analysis of this compound in human plasma, a method using gas chromatography-mass spectrometry-selected-ion monitoring (GC-MS-SIM) was developed, which monitored the molecular ions of the trifluoroacetyl derivative of this compound. nih.gov

The oven temperature program is a critical parameter in GC-MS analysis. A typical program starts at a lower temperature and gradually increases to allow for the separation of different compounds. For instance, a method for analyzing anabolic steroids started at 200°C, ramped up to 250°C, and then to 300°C. unb.br

Table 2: Example of GC-MS Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.net |

| Column | Zebron ZB-5 | researchgate.net |

| Injector Temperature | 280°C | unb.br |

| Oven Program | Initial 200°C, ramp to 250°C, hold, ramp to 300°C, hold | unb.br |

| Carrier Gas | Helium | unb.br |

| Detection | Mass Spectrometry (Selected Ion Monitoring) | nih.gov |

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before chromatographic analysis. The choice of extraction technique depends on the matrix.

For pharmaceutical matrices , such as oil-based injectables, a simple extraction procedure is often sufficient. This may involve dissolving the sample in a suitable solvent like methanol. oup.com In some cases, a surfactant such as sodium dodecyl sulfate (B86663) is used to aid in the extraction of this compound from the oily vehicle. nih.gov

For biological matrices like urine and blood, more extensive sample preparation is required. Urine samples are frequently used for steroid testing and often require an initial hydrolysis step, typically enzymatic, to cleave conjugated steroids. nih.govmdpi.com This is followed by an extraction step, commonly liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comscielo.br In LLE, an organic solvent such as diethyl ether or a mixture of n-hexane and ethyl acetate is used to extract the steroids. scielo.broup.com SPE offers a more automated and often cleaner extraction, with C18 or HLB cartridges being commonly employed. mdpi.comscielo.br

For blood plasma or serum, LLE is also a common technique. A method for extracting testosterone esters from blood involved the addition of sodium hydroxide, methanol, and cyclohexane. sobraf.org

The validation of analytical methods is essential to ensure their accuracy, precision, linearity, and specificity. arlok.com Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). longdom.orgarlok.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from other substances. arlok.comnih.gov

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known concentrations. arlok.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). arlok.comijpc.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. arlok.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. scielo.br

A validated reverse-phase HPLC method with UV detection for this compound demonstrated good specificity with no interference, high accuracy with results within 5.0% of the expected value, and a precision with an RSD of 2.0%. arlok.com The linearity of this method was confirmed with a coefficient of determination (R²) of 0.9995. arlok.com

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound have been experimentally recorded and analyzed. researchgate.netresearchgate.net

The most intense bands in the IR spectrum of this compound are located at 1730 cm⁻¹ and 1665 cm⁻¹, which are attributed to the stretching vibrations of the two carbonyl groups in the molecule. researchgate.net Quantum chemical methods have been used to predict the vibrational spectra of this compound, and the calculated spectra show good agreement with the experimental data. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) has been evaluated as a rapid screening method for this compound residues in biological matrices, such as chicken tissue, demonstrating the potential of this technique for high-sensitivity detection. researchgate.net

Table 3: Prominent Vibrational Bands in the Spectra of this compound

| Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment | Reference |

|---|---|---|---|

| 1730 | IR | C=O stretching (ester) | researchgate.net |

| 1665 | IR | C=O stretching (ketone) | researchgate.net |

Q & A

Q. What are the key considerations in designing experimental models for studying testosterone propionate’s androgenic effects?

Researchers must select species-specific models (e.g., rodents, primates) based on the study’s focus. For example, rodent models are ideal for evaluating TP’s impact on prostate hyperplasia, while primate studies may better approximate human pharmacokinetics. Dosage regimens should account for TP’s short half-life (2–3 days), requiring frequent administration to maintain stable plasma levels . Endpoints like tissue-specific hormone concentrations (e.g., testicular testosterone) and molecular markers (e.g., Dkk2 for feminization) should align with mechanistic hypotheses .

Q. How can researchers ensure the purity and stability of this compound in pharmacological studies?

Analytical methods such as thin-layer chromatography (TLC)-densitometry and HPLC are validated for quantifying TP in formulations. Parameters like retention factor (Rf) and spectral overlap (e.g., λmax = 254 nm) ensure specificity. Solubility studies in binary solvents (e.g., cyclohexane-chloroform) using the Hildebrand approach can optimize solvent systems for stability testing. Purity is assessed via optical rotation ([α]D) and melting point (Tfus = 118–122°C) .

Q. What standardized protocols exist for evaluating this compound’s impact on spermatogenesis?

Preclinical studies often use castration-replacement models to isolate TP’s effects. For example, administering TP (50 mg/day) to intact male subjects reduces testicular testosterone by 95% within weeks, correlating with suppressed LH and sperm count. Histopathological analysis of seminiferous tubules and hormonal assays (plasma vs. testicular T) are critical for validating outcomes .

Advanced Research Questions

Q. How do contradictions in this compound’s systemic vs. testicular hormone levels inform feedback mechanisms?

TP administration elevates plasma testosterone but depletes testicular T due to LH suppression, disrupting the hypothalamic-pituitary-gonadal axis. This paradox highlights the need for dual-measurement approaches (e.g., LC-MS/MS for plasma T and biopsy-based testicular T assays) to distinguish exogenous vs. endogenous hormone contributions. Such findings challenge assumptions about TP’s androgenic efficacy in hypogonadism research .

Q. What molecular mechanisms underlie this compound’s interaction with Wnt/β-catenin signaling in sexual differentiation?

TP downregulates Wnt inhibitors (e.g., Dkk2, Sfrp1) in genital tubercle models, promoting masculinization. RT-PCR and AR-knockout studies reveal that TP’s androgen receptor (AR)-mediated suppression of Dkk2 is critical for male phenotype development. These pathways are model-dependent, requiring validation in organotypic cultures or CRISPR-modified cell lines .

What methodological challenges arise when correlating questionnaire data with biochemical testosterone levels in supplementation studies?

Existing questionnaires (e.g., aging male scales) often lack specificity for TP’s short-term effects. Studies report weak correlations between self-reported symptoms (e.g., libido) and serum T levels due to variable assay sensitivities (e.g., immunoassay vs. mass spectrometry). Randomized controlled trials (RCTs) should integrate mixed-methods designs, pairing validated questionnaires with longitudinal hormonal profiling .

Methodological Validation and Data Analysis

Q. How can researchers resolve discrepancies in this compound’s solubility across solvent systems?

The extended Hildebrand solubility approach models TP’s behavior in binary solvents (e.g., cyclohexane + ethyl oleate). Regression parameters (K, log α₂) identify solvation regimes, with TP showing higher solubility in lipophilic solvents. This method requires validation via phase diagram analysis and differential scanning calorimetry (DSC) .

Q. What strategies improve the reproducibility of TLC-densitometry for quantifying this compound in formulations?

Key steps include:

- Pre-saturation of TLC chambers to minimize environmental variability.

- Use of internal standards (e.g., testosterone isocaproate) to normalize Rf values.

- Validation per ICH guidelines, including linearity (r² > 0.99) and recovery (98–102%) in spiked samples .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.